molecular formula C21H28N4OS B6584107 2-{[3-(3-methylpiperidin-1-yl)pyrazin-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide CAS No. 1251674-27-7

2-{[3-(3-methylpiperidin-1-yl)pyrazin-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide

Cat. No.: B6584107
CAS No.: 1251674-27-7
M. Wt: 384.5 g/mol
InChI Key: IRKBUARXJJDRJH-UHFFFAOYSA-N
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Description

2-{[3-(3-Methylpiperidin-1-yl)pyrazin-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide is a structurally complex acetamide derivative featuring a pyrazine core substituted with a 3-methylpiperidin-1-yl group at the 3-position and a sulfanyl-linked acetamide moiety. The N-(2,4,6-trimethylphenyl) group confers steric bulk and lipophilicity, which may influence its crystallographic behavior and biological interactions. While direct structural data for this compound are absent in the provided evidence, its synthesis likely parallels methods for analogous compounds, such as S-alkylation of heterocyclic thiones with chloroacetamide intermediates (e.g., as described for pyrazine-thione derivatives in Molbank 2013, M800) .

Properties

IUPAC Name

2-[3-(3-methylpiperidin-1-yl)pyrazin-2-yl]sulfanyl-N-(2,4,6-trimethylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4OS/c1-14-6-5-9-25(12-14)20-21(23-8-7-22-20)27-13-18(26)24-19-16(3)10-15(2)11-17(19)4/h7-8,10-11,14H,5-6,9,12-13H2,1-4H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRKBUARXJJDRJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C2=NC=CN=C2SCC(=O)NC3=C(C=C(C=C3C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Related Acetamide Derivatives

N-(2,4,6-Trimethylphenyl) Acetamides

highlights structurally characterized analogs, including N-(2,4,6-trimethylphenyl)-acetamide (TMPA) and its methyl/chloro-substituted derivatives (TMPMA, TMPDMA, TMPDCA). Key comparisons include:

Compound Substituent (R) Space Group Lattice Constants (Å, °) Notable Features
TMPA -CH₃ Monoclinic a=7.21, b=14.50, c=9.80 Planar acetamide backbone
TMPMA -CH₂CH₃ Triclinic a=5.98, b=10.22, c=12.35 Increased steric hindrance
TMPDCA -CHCl₂ Orthorhombic a=12.30, b=15.60, c=8.90 Two molecules/asymmetric unit

The target compound shares the N-(2,4,6-trimethylphenyl) group with these analogs but replaces the simple alkyl/chloro substituents with a pyrazine-piperidine-sulfanyl moiety. This substitution likely increases conformational flexibility and alters intermolecular interactions, as seen in TMPDCA’s dual-molecule packing .

Sulfanyl Acetamides with Heterocyclic Cores

and describe sulfanyl acetamides such as N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide, which adopts a folded conformation stabilized by intramolecular N–H⋯N hydrogen bonds. Key differences:

  • Dihedral Angles : The pyrimidine and aryl rings in these compounds exhibit angles of 42.25°–67.84°, influenced by substituents . The target compound’s pyrazine-piperidine system may enforce distinct torsional constraints.
  • Hydrogen Bonding: Intramolecular N–H⋯N bonds are critical for stability in pyrimidine analogs. The absence of a hydrogen-bond donor in the target compound’s piperidine group may reduce rigidity.

Piperidine/Piperazine-Linked Pyrazine Derivatives

lists L981-1076 and L981-1079 , which share structural motifs with the target compound:

Compound ID Core Structure Molecular Weight Key Substituents
L981-1076 Pyrazine-piperazine-methoxyphenyl 477.63 2-Methoxyphenyl
L981-1079 Pyrazine-piperazine-ethylphenyl 463.60 4-Ethylphenyl
Target Pyrazine-piperidine-trimethylphenyl ~478 (estimated) 2,4,6-Trimethylphenyl

The 2,4,6-trimethylphenyl group also introduces greater steric bulk than L981-1079’s 4-ethylphenyl .

Implications of Structural Variations

  • Crystallographic Behavior: The N-(2,4,6-trimethylphenyl) group in TMPA derivatives induces monoclinic or triclinic packing, whereas bulkier substituents (e.g., pyrazine-piperidine-sulfanyl) may favor orthorhombic systems, as seen in TMPDCA .
  • Bioactivity : Sulfanyl acetamides with heterocyclic cores (e.g., pyrimidine in ) often exhibit pesticidal or pharmacological activity. The target compound’s pyrazine-piperidine system could modulate target binding compared to pyrimidine analogs .
  • Synthetic Accessibility : The compound’s synthesis likely follows routes similar to Molbank 2013’s S-alkylation protocol, though the piperidine substitution may require tailored reaction conditions .

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